N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
描述
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a 2,4-dimethoxyphenyl substituent attached to the hydrazinecarboxamide core. This compound belongs to a class of molecules with diverse biological activities, including antifungal, antibacterial, and enzyme-inhibitory properties.
属性
IUPAC Name |
1-amino-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVWICCUHAJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376963 | |
| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853097-58-2 | |
| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
General Synthetic Route
The most commonly reported synthetic approach involves a two-step process:
Step 1: Formation of Hydrazone Intermediate
2,4-Dimethoxybenzaldehyde is reacted with hydrazine hydrate in a suitable solvent such as ethanol. This condensation reaction forms a hydrazone intermediate. The reaction is typically carried out under reflux conditions to ensure completion.Step 2: Carboxylation to Hydrazinecarboxamide
The hydrazone intermediate is then treated with a carboxylating agent, such as ethyl chloroformate or similar reagents, to introduce the carboxamide group, yielding N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.
This method is favored for its straightforwardness and relatively high yield under controlled conditions.
Detailed Reaction Conditions
| Step | Reactants | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethoxybenzaldehyde + Hydrazine hydrate | Ethanol | Reflux (~78°C) | 2-4 hours | Formation of hydrazone intermediate |
| 2 | Hydrazone intermediate + Ethyl chloroformate | Ethanol or DCM | Room temp to mild heating (25-50°C) | 1-3 hours | Carboxylation to hydrazinecarboxamide |
The reaction progress is monitored by TLC or spectroscopic methods to confirm intermediate and final product formation.
Alternative Synthetic Approaches
Direct Reaction of 2,4-Dimethoxyphenylhydrazine with Methyl or Ethyl Chloroformate
Another reported method involves reacting 2,4-dimethoxyphenylhydrazine directly with methyl or ethyl chloroformate to form the hydrazinecarboxamide in a single step. This method can be advantageous in reducing reaction steps but requires careful control of stoichiometry and reaction conditions to avoid side reactions.One-Pot Synthesis Methods
Some literature suggests one-pot procedures where the aldehyde, hydrazine hydrate, and carboxylating agent are combined sequentially or simultaneously under controlled conditions to streamline synthesis. These methods may use catalysts or specific solvents to improve yield and purity.
Industrial Scale Considerations
For industrial production, the synthesis is scaled up with optimization for:
- Yield and Purity: Use of continuous flow reactors to maintain consistent reaction conditions.
- Purification: Recrystallization and chromatographic techniques are employed to achieve high purity.
- Safety: Handling of hydrazine hydrate and chloroformate reagents requires strict safety protocols due to their toxicity and reactivity.
Research Findings and Data
Yield and Purity Data
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Two-step condensation + carboxylation | 70-85 | >95 | Standard laboratory method |
| Direct reaction with chloroformate | 60-75 | 90-95 | Fewer steps, moderate yield |
| One-pot synthesis | 65-80 | 90-98 | Efficient but requires optimization |
Reaction Monitoring and Characterization
Spectroscopic Analysis:
IR spectroscopy confirms the presence of hydrazinecarboxamide groups (characteristic NH and C=O stretches).
NMR (1H and 13C) spectra verify the aromatic substitution pattern and hydrazine moiety.
Mass spectrometry confirms molecular weight consistent with C9H13N3O3.Melting Point:
The compound typically melts at 141-143°C, consistent with literature values.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Two-step condensation + carboxylation | 2,4-Dimethoxybenzaldehyde + Hydrazine hydrate | Ethyl chloroformate | Reflux in ethanol, mild heating | 70-85 | >95 | High purity, well-established | Multi-step, longer reaction time |
| Direct reaction of hydrazine derivative | 2,4-Dimethoxyphenylhydrazine | Methyl/ethyl chloroformate | Room temp to mild heating | 60-75 | 90-95 | Fewer steps | Moderate yield, side reactions possible |
| One-pot synthesis | Aldehyde + Hydrazine hydrate + Carboxylating agent | Catalysts/solvents | Controlled temperature, reflux | 65-80 | 90-98 | Streamlined process | Requires optimization |
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
科学研究应用
Chemical Synthesis
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, which are essential in drug development and other chemical applications. The compound's structure allows it to act as a building block for synthesizing derivatives with enhanced biological activities.
Antimycobacterial Activity
Research has indicated that derivatives of this compound exhibit notable activity against mycobacterial strains. For instance, a derivative known as 2-isonicotinoyl-N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide demonstrated significant in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1–2 μM. This efficacy is comparable to first-line treatments like isoniazid.
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 2-Isonicotinoyl-N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | 1–2 | M. tuberculosis |
| 2-Isonicotinoyl-N-(4-octylphenyl)-1-hydrazinecarboxamide | 4 | M. kansasii |
These findings suggest that modifications to the hydrazinecarboxamide structure can enhance antimycobacterial activity, making it a potential candidate for new tuberculosis therapies.
Enzyme Inhibition Studies
Certain derivatives of this compound have been studied for their ability to inhibit c-Jun N-terminal kinase (JNK), an enzyme involved in cellular stress responses. In vitro studies indicated that these compounds effectively inhibit JNK activity, suggesting potential applications in treating conditions related to insulin resistance and type-2 diabetes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study screened various hydrazinecarboxamide derivatives for anticancer activity according to the National Cancer Institute (NCI) protocol. Notably, one derivative showed significant sensitivity against several cancer cell lines:
| Cell Line | Growth Percent (%) |
|---|---|
| MDA-MB-435 (melanoma) | 6.82 |
| K-562 (leukemia) | 18.22 |
| T-47D (breast cancer) | 34.27 |
| HCT-15 (colon cancer) | 39.77 |
These results highlight the potential of this compound derivatives as promising anticancer agents.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound and its derivatives:
- Antitubercular Activity : A study demonstrated that specific substitutions on the phenyl ring significantly influence biological activity against Mycobacterium avium, with one compound exhibiting MICs as low as 16 μM.
- JNK Inhibition : Research on a JNK inhibitor derived from hydrazinecarboxamide showed its ability to restore insulin sensitivity in diabetic mouse models, indicating its potential therapeutic role in metabolic disorders.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial role, the compound inhibits bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial RNA and leading to bacterial cell death . Molecular docking studies have shown that the compound interacts with the switch region of the bacterial RNA polymerase, which is crucial for its inhibitory activity .
相似化合物的比较
Structural Features and Substituent Effects
Table 1: Structural Comparison of Hydrazinecarboxamide Derivatives
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in , nitro in ).
- Configuration and Conformation :
The E-configuration observed in analogues like (E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide suggests rigidity due to intramolecular hydrogen bonds, which may stabilize the target compound’s structure.
Physicochemical Properties
- Solubility and Crystallinity: The monohydrate form in displayed extensive hydrogen bonding, improving crystallinity. The target compound’s methoxy groups may enhance solubility in polar solvents compared to nonpolar alkyl derivatives .
生物活性
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the hydrazinecarboxamide class of compounds, characterized by the presence of a hydrazine moiety (-NH-NH-) attached to a carboxamide group. The specific substitution of the phenyl ring with two methoxy groups at the 2 and 4 positions enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
1. Antimicrobial Activity
Studies have shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, a series of hydrazinecarboxamides were tested against various bacterial strains. The results indicated that compounds with similar structures could inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| A | Staphylococcus aureus | 18 | 25 |
| B | Escherichia coli | 15 | 30 |
| C | Pseudomonas aeruginosa | 20 | 20 |
These findings suggest that this compound may possess similar antimicrobial properties, although specific data for this compound is limited.
2. Anticancer Activity
Research into the anticancer properties of hydrazine derivatives has shown promising results. A study focusing on related hydrazinecarboxamides demonstrated their ability to inhibit cancer cell proliferation in vitro:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compounds displayed IC50 values ranging from 5 µM to 15 µM against these cell lines.
For example, a related compound demonstrated an IC50 value of 8.5 µM against MCF-7 cells, indicating significant antiproliferative activity. The mechanism was attributed to apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Activity
The anti-inflammatory potential of hydrazine derivatives has also been documented. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro:
- Cytokines Measured : TNF-α, IL-6.
- Results : Inhibition rates ranged from 30% to 70% at concentrations between 10 µM and 100 µM.
Case Studies
Several case studies have highlighted the efficacy of hydrazine derivatives in treating various conditions:
- Case Study 1 : A clinical trial involving a hydrazine derivative showed a significant reduction in tumor size in patients with advanced breast cancer.
- Case Study 2 : Animal models treated with related compounds exhibited reduced inflammation markers following induced arthritis.
常见问题
Q. What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide?
The synthesis typically involves a multi-step approach:
- Hydrazinecarboxamide Core Formation : Reacting 2,4-dimethoxyaniline with a carbonyl source (e.g., phosgene or thiophosgene) to form the carboxamide backbone .
- Hydrazine Introduction : Coupling the intermediate with hydrazine derivatives under basic conditions (e.g., using triethylamine in tetrahydrofuran) .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve high purity (>95%) . Key reagents include DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activating carboxyl groups during coupling .
Q. What analytical techniques are used to characterize this compound?
Standard methods include:
- X-ray Crystallography : To resolve molecular geometry and confirm substituent positions (e.g., mean C–C bond length: 0.003 Å) .
- FT-IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1686 cm⁻¹, C=S stretch at ~1182 cm⁻¹) .
- HPLC : Purity assessment (retention time: ~0.66–1.64 minutes under SQD-FA05 conditions) .
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. How is this compound screened for initial biological activity?
- In Vitro Assays : Tested against enzymes (e.g., cyclooxygenase-2, acetylcholinesterase) or cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for targets like serotonin or dopamine receptors .
- Docking Simulations : Preliminary molecular modeling (e.g., AutoDock Vina) to predict interactions with active sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Catalyst Screening : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Continuous Flow Reactors : Reduce reaction time from hours to minutes and improve reproducibility . Example yields: 70–89% under optimized conditions vs. 50–60% in traditional setups .
Q. What strategies address contradictory spectral data in structural analysis?
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in aromatic regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed m/z 294 [M+H]⁺ vs. calculated 294.12) .
- Control Experiments : Re-synthesize under anhydrous conditions to rule out hydrate or solvate formation .
Q. How does structural modification influence bioactivity?
- Substituent Effects :
| Position | Modification | Activity Trend |
|---|---|---|
| 2,4-OCH₃ | Electron-donating groups | ↑ Receptor binding |
| Hydrazine | Replacement with triazole | ↓ Antiproliferative activity |
- SAR Studies : Introducing halogens (e.g., Cl, F) at the phenyl ring enhances enzyme inhibition (IC₅₀ improved from 25 µM to 8 µM) .
Q. What computational methods validate mechanistic hypotheses?
- DFT Calculations : Optimize ground-state geometry and predict reaction pathways (e.g., hydrazine-carboxamide coupling energy: ~25 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å with COX-2) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
